molecular formula C2H6HgO6S2 B1600409 Mercury(II) methanesulfonate CAS No. 29526-41-8

Mercury(II) methanesulfonate

Cat. No.: B1600409
CAS No.: 29526-41-8
M. Wt: 390.8 g/mol
InChI Key: FQQRAQNLVACMPX-UHFFFAOYSA-L
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Description

Mercury(II) methanesulfonate is a chemical compound with the formula Hg(CH₃SO₃)₂ It is a mercury salt of methanesulfonic acid, which is a strong acid known for its high solubility in water and stability against oxidation and reduction

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercury(II) methanesulfonate can be synthesized through the reaction of mercury(II) oxide (HgO) with methanesulfonic acid (CH₃SO₃H). The reaction typically occurs under controlled conditions to ensure the complete dissolution of mercury oxide and the formation of the desired product. The general reaction is as follows:

HgO+2CH3SO3HHg(CH3SO3)2+H2O\text{HgO} + 2\text{CH}_3\text{SO}_3\text{H} \rightarrow \text{Hg(CH}_3\text{SO}_3\text{)}_2 + \text{H}_2\text{O} HgO+2CH3​SO3​H→Hg(CH3​SO3​)2​+H2​O

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration, and pH, to optimize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Mercury(II) methanesulfonate undergoes several types of chemical reactions, including:

    Oxidation: Although mercury(II) is already in its highest oxidation state, the methanesulfonate anion can participate in redox reactions.

    Reduction: Mercury(II) can be reduced to elemental mercury (Hg) under specific conditions.

    Substitution: The methanesulfonate group can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like hydrogen peroxide (H₂O₂). The reactions typically occur in aqueous or organic solvents under controlled temperature and pH conditions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield elemental mercury, while substitution reactions can produce various mercury complexes.

Scientific Research Applications

Mercury(II) methanesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and coordination chemistry.

    Biology: Employed in studies of mercury toxicity and its effects on biological systems.

    Medicine: Investigated for potential therapeutic applications, including its use in antimicrobial formulations.

    Industry: Utilized in electroplating processes and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of mercury(II) methanesulfonate involves its interaction with biological molecules and cellular components. Mercury ions can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The methanesulfonate anion enhances the solubility and stability of the compound, facilitating its transport and interaction within biological systems.

Comparison with Similar Compounds

Mercury(II) methanesulfonate can be compared with other mercury compounds, such as mercury(II) chloride (HgCl₂) and mercury(II) sulfate (HgSO₄). While all these compounds contain mercury in the +2 oxidation state, this compound is unique due to its high solubility in water and stability against oxidation and reduction. This makes it particularly useful in applications where other mercury compounds may not be suitable.

List of Similar Compounds

  • Mercury(II) chloride (HgCl₂)
  • Mercury(II) sulfate (HgSO₄)
  • Mercury(II) nitrate (Hg(NO₃)₂)
  • Mercury(II) acetate (Hg(C₂H₃O₂)₂)

Properties

IUPAC Name

mercury(2+);methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH4O3S.Hg/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQRAQNLVACMPX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Hg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6HgO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451088
Record name Mercury(II) methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29526-41-8
Record name Mercury(II) methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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